molecular formula ClO4Rb B1173397 C.I.Reactive Black 26 CAS No. 12731-61-2

C.I.Reactive Black 26

Cat. No.: B1173397
CAS No.: 12731-61-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C.I. Reactive Black 26 is a synthetic reactive dye primarily used in the textile industry for coloring cellulose fibers (e.g., cotton, rayon). Reactive dyes form covalent bonds with fiber molecules, ensuring high wash and light fastness.

Key properties include:

  • Application pH: Typically alkaline (pH 10–12) for optimal fixation.
  • Solubility: High water solubility due to sulfonic acid groups.
  • Chromophore: Likely an azo-based structure (common in black dyes), contributing to its deep color .

Reactive Black 26 is favored for its efficiency in exhaust and continuous dyeing processes. However, environmental concerns persist due to hydrolyzed dye residues in wastewater, which resist biodegradation .

Properties

CAS No.

12731-61-2

Molecular Formula

ClO4Rb

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

  • Advantages : Reactive Black 26 balances high fixation rates and environmental compliance, making it a sustainable alternative for large-scale textile processing.
  • Limitations: Limited data on long-term aquatic toxicity and interactions with microplastics in wastewater .
  • Future Research : Studies on enzymatic degradation pathways and hybrid reactive groups (e.g., vinyl sulfone-triazine) are recommended to enhance eco-efficiency .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the structural stability of C.I. Reactive Black 26 under varying pH conditions?

  • Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to identify functional group stability and high-performance liquid chromatography (HPLC) to monitor degradation products. For pH-dependent studies, calibrate buffers across a range (e.g., pH 3–11) and correlate spectral shifts with hydrolytic degradation rates. Include triplicate trials to ensure reproducibility .

Q. How can researchers optimize the synthesis of C.I. Reactive Black 26 to achieve consistent reactive dye yields in laboratory settings?

  • Methodological Answer : Employ a factorial experimental design to test variables such as temperature (60–90°C), reaction time (2–6 hours), and molar ratios of vinyl sulfone to chromophore. Use ANOVA to identify significant factors and validate optimal conditions with kinetic modeling (e.g., pseudo-first-order rate equations) .

Q. What standardized protocols exist for assessing the colorfastness of C.I. Reactive Black 26 on cellulose-based substrates?

  • Methodological Answer : Follow ISO 105-C06 for wash fastness testing, using a crockmeter for rub fastness and xenon-arc lamps for lightfastness. Quantify color retention via spectrophotometric ΔE values (CIELAB system) and report statistical confidence intervals (95% CI) from ≥10 replicates .

Advanced Research Questions

Q. What mechanistic insights explain contradictory findings on the photocatalytic degradation efficiency of C.I. Reactive Black 26 using TiO₂ vs. ZnO nanoparticles?

  • Methodological Answer : Conduct time-resolved electron paramagnetic resonance (EPR) to detect reactive oxygen species (ROS) generation under UV/visible light. Compare bandgap energies of catalysts via UV-DRS and correlate with degradation kinetics. Address contradictions by standardizing irradiance levels (e.g., 450 nm, 1.5 AM) and controlling for nanoparticle aggregation .

Q. How do competing adsorption mechanisms (e.g., electrostatic vs. π-π interactions) influence the removal of C.I. Reactive Black 26 by biochar in wastewater matrices?

  • Methodological Answer : Perform batch adsorption experiments with ionic strength adjustments (NaCl 0–0.1 M) and competitive anions (e.g., SO₄²⁻, PO₄³⁻). Characterize biochar surface properties via BET surface area and XPS. Use Langmuir-Freundlich isotherm models to distinguish dominant interactions .

Q. What computational approaches resolve discrepancies in predicted vs. experimental toxicity profiles of C.I. Reactive Black 26 metabolites in aquatic ecosystems?

  • Methodological Answer : Apply density functional theory (DFT) to calculate metabolite reactivity indices (e.g., EHOMO, ELUMO) and compare with experimental LC50 data from Daphnia magna assays. Validate predictions using QSAR models trained on structurally analogous azo dyes .

Data Contradiction and Validation Strategies

Q. How should researchers address variability in reported half-lives of C.I. Reactive Black 26 during advanced oxidation processes (AOPs)?

  • Methodological Answer : Systematically document experimental parameters (e.g., oxidant concentration, UV intensity, dissolved organic matter). Conduct meta-analysis of published half-lives using mixed-effects models to identify outlier sources. Validate findings via interlaboratory reproducibility studies .

Q. What validation frameworks ensure reliability in quantifying C.I. Reactive Black 26 adsorption capacities across heterogeneous biochar studies?

  • Methodological Answer : Adopt the IUPAC-recommended protocol for adsorption capacity reporting, including pre-treatment steps (e.g., acid washing) and equilibrium time validation. Use standardized reference materials (e.g., NIST-certified biochar) to calibrate inter-study comparability .

Guidance for Experimental Design

  • Repeatability : Document all experimental conditions (e.g., reagent purity, equipment calibration) to enable replication .
  • Bias Mitigation : Use blinding in toxicity assays and randomize sample processing order .
  • Data Sharing : Deposit raw datasets in FAIR-aligned repositories (e.g., Zenodo) with metadata compliant with MIAME or similar standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.